molecular formula C13H7F6N3O2S B2585852 1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile CAS No. 318517-88-3

1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile

Cat. No.: B2585852
CAS No.: 318517-88-3
M. Wt: 383.27
InChI Key: CFZZLHNTYJWQHB-UHFFFAOYSA-N
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Description

The compound 1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile features a pyrazole core substituted with:

  • 1-methyl group (position 1),
  • 3-trifluoromethyl group (position 3),
  • 5-{[3-(trifluoromethyl)phenyl]sulfonyl} group (position 5),
  • 4-carbonitrile (position 4).

This structure combines electron-withdrawing groups (trifluoromethyl, sulfonyl, carbonitrile) that enhance stability and influence reactivity. While direct synthesis data for this compound are absent in the provided evidence, analogs suggest synthetic routes involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitutions .

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]sulfonylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6N3O2S/c1-22-11(9(6-20)10(21-22)13(17,18)19)25(23,24)8-4-2-3-7(5-8)12(14,15)16/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZZLHNTYJWQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article reviews the biological activity of this compound, focusing on its antifungal, anti-inflammatory, and other therapeutic potentials based on recent studies.

  • Molecular Formula : C27H17F9N2O2S
  • Molecular Weight : 604.49 g/mol
  • CAS Number : 318497-74-4

Antifungal Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and tested against various phytopathogenic fungi. Some derivatives showed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundTarget FungusInhibition (%) at 100 µg/mLComparison Fungicide
Compound 6aGibberella zeae>50%Carboxin
Compound 6bFusarium oxysporumModerateBoscalid
Compound 6cCytospora mandshuricaModerate-

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Studies on related pyrazole derivatives have demonstrated significant COX-2 inhibitory activities with IC50 values ranging from 0.02 to 0.04 µM, indicating strong anti-inflammatory effects compared to standard drugs like diclofenac .

Table 2: COX Inhibition by Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Compound A0.050.022.5
Compound B0.070.017.0
Compound C0.060.041.5

Case Studies

  • Synthesis and Activity Evaluation : A study synthesized several pyrazole derivatives and evaluated their anti-inflammatory activity using in vivo models. The most potent compounds exhibited significant reduction in carrageenan-induced edema, suggesting their potential as therapeutic agents for inflammatory conditions .
  • Toxicological Assessment : In vivo toxicity studies indicated that certain derivatives had an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Substituent Variations at Position 5

The sulfonyl group at position 5 distinguishes the target compound from analogs. Key comparisons include:

Compound Name (Position 5 Substituent) Functional Group Key Properties Synthesis Yield Melting Point (°C) Source
Target Compound (sulfonyl) -SO₂- High polarity, electron-withdrawing N/A N/A N/A
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile () -S- (thioether) Lower oxidation state, less polar N/A N/A
Fipronil () -SO- (sulfinyl) Intermediate oxidation state; insecticidal activity N/A N/A
1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile () -O- (ether) Reduced steric bulk, moderate polarity N/A N/A

Key Observations :

  • Sulfonyl groups increase thermal stability and resistance to metabolic degradation compared to thioethers or ethers .
  • Sulfinyl groups (e.g., fipronil) are redox-active, contributing to pesticidal activity .

Triazole Hybrids vs. Sulfonyl Derivatives

Compounds with triazole substituents () exhibit distinct properties:

Compound Name Substituents Yield (%) Melting Point (°C) Key Functional Groups
1-(3,5-Difluorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile () Benzyl, triazole 79 Oil (not solid) Triazole (N-rich), fluorinated aryl
1-Isopropyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile () Isopropyl, triazole 90 134.6–136.8 Triazole, aliphatic chain
Target Compound Sulfonyl, trifluoromethylphenyl N/A N/A Sulfonyl, carbonitrile

Key Observations :

  • Triazole hybrids (e.g., ) are synthesized via CuAAC with high yields (79–90%) .
  • The sulfonyl group in the target compound may enhance binding to biological targets (e.g., enzymes) due to stronger hydrogen-bonding capacity compared to triazoles.

Trifluoromethyl Group Impact

Trifluoromethyl (-CF₃) groups are recurrent in pyrazole derivatives ():

  • Lipophilicity : -CF₃ increases logP values, enhancing membrane permeability .
  • Metabolic Stability : Resistant to oxidative degradation, prolonging half-life .
  • Electronic Effects : Strong electron-withdrawing nature activates adjacent groups (e.g., sulfonyl, carbonitrile) for nucleophilic reactions .

Carbonitrile vs. Carboxamide Derivatives

The 4-carbonitrile group in the target compound contrasts with carboxamide-containing analogs ():

Compound Name Position 4 Group Key Properties
Target Compound -CN (carbonitrile) High electrophilicity, participates in cycloadditions
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile () -CN Bioactive (antimicrobial potential)
Diarylcarboxamide derivatives () -CONH₂ (carboxamide) Hydrogen-bonding capacity, lower reactivity

Key Observations :

  • Carbonitriles are versatile intermediates for synthesizing heterocycles (e.g., tetrazoles) .
  • Carboxamides () exhibit higher solubility but reduced stability under acidic conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

  • The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key step involves sulfonylation of the pyrazole core using 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes controlling temperature (0–25°C) and stoichiometric ratios (1:1.1 for sulfonyl chloride) to minimize byproducts. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How is the compound characterized structurally, and what spectroscopic methods are most reliable?

  • 1H/13C NMR confirms substitution patterns (e.g., trifluoromethyl and sulfonyl groups). FT-IR identifies sulfonyl S=O stretches (~1350–1300 cm⁻¹) and nitrile C≡N (~2250 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 443.05) . For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and torsion angles, with R-factors < 0.08 indicating high precision .

Q. What are the critical safety considerations for handling this compound in the lab?

  • The compound requires glovebox use due to moisture sensitivity. Safety data sheets (SDS) highlight risks of skin/eye irritation (R23/24/25) and recommend PPE (gloves, goggles). Storage at 0–6°C in amber vials prevents degradation . Waste disposal follows protocols for halogenated organics (EPA Class D) .

Advanced Research Questions

Q. How can contradictory crystallographic data for pyrazole-sulfonyl derivatives be resolved?

  • Discrepancies in bond lengths (e.g., C–S vs. S–O) arise from disordered crystal packing or solvent inclusion. Refinement using SHELXL-97 with twin-law corrections improves accuracy . Comparative analysis of isostructural analogs (e.g., 5-(3-chlorophenylsulfanyl) derivatives) helps validate parameters .

Q. What mechanistic insights explain the reactivity of the sulfonyl group in cross-coupling reactions?

  • The sulfonyl group acts as a directing/activating group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). DFT studies suggest its electron-withdrawing nature lowers the activation energy for oxidative addition (ΔG‡ ~25 kcal/mol). Competing pathways (e.g., desulfonation) are suppressed using bulky ligands (XPhos) .

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity?

  • DFT (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. Docking studies (AutoDock Vina) with cytochrome P450 enzymes reveal binding affinities (ΔG ~−9.2 kcal/mol) at the heme-active site, correlating with experimental IC₅₀ values .

Methodological Challenges and Solutions

Challenge Solution References
Low yields in sulfonylationUse ultrasound-assisted synthesis (20 kHz, 50°C) to enhance mixing and reduce reaction time (2h → 30min)
Crystallization difficultiesAdd seed crystals and slow evaporation from DCM/hexane (1:3)
Spectral overlap in NMRApply 2D techniques (HSQC, HMBC) to distinguish nitrile and sulfonyl signals

Theoretical Frameworks for Research Design

  • Link synthesis to Hammett substituent constants to predict electronic effects of trifluoromethyl/sulfonyl groups on reactivity .
  • Align crystallographic studies with VSEPR theory to rationalize molecular geometry deviations .

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